AH 8529

説明

特性

IUPAC Name |

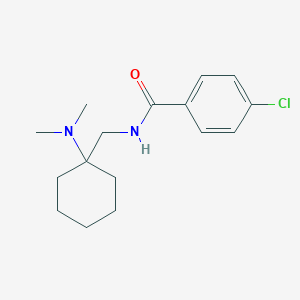

4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23ClN2O/c1-19(2)16(10-4-3-5-11-16)12-18-15(20)13-6-8-14(17)9-7-13/h6-9H,3-5,10-12H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROYLFLWMSYSMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCCCC1)CNC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301342408 | |

| Record name | 4-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301342408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41805-00-9 | |

| Record name | 4-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301342408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Strecker Synthesis of α-Aminonitrile Intermediate

The amine precursor is synthesized via a Strecker reaction:

-

Reactants : Cyclohexanone, dimethylamine hydrochloride, and potassium cyanide.

-

Conditions : Heated in aqueous ethanol (60–80°C, 4–6 hours).

-

Product : α-Aminonitrile adduct (1-cyano-1-(dimethylamino)cyclohexane).

This step achieves ~70% yield, with the cyanide group introduced at the cyclohexanone’s carbonyl carbon.

Reduction to Primary Amine

The α-aminonitrile is reduced to the primary amine using:

-

Lithium aluminum hydride (LiAlH4) : Anhydrous diethyl ether, 0°C to room temperature, 2–4 hours.

-

Catalytic hydrogenation : H₂ gas (1–3 atm) over Raney nickel, 25–40°C, 6–12 hours.

LiAlH4 reduction provides higher yields (85–90%) but requires strict anhydrous conditions. Catalytic hydrogenation is safer but slower, with yields of 75–80%.

Acylation with 4-Chlorobenzoyl Chloride

Schotten-Baumann Reaction Conditions

A classical approach employs a biphasic system:

-

Organic phase : Diethyl ether or dichloromethane containing 1-(dimethylamino)cyclohexylmethylamine.

-

Aqueous phase : 10% NaOH or KOH.

-

Procedure : 4-Chlorobenzoyl chloride is added dropwise to the vigorously stirred mixture at 0–5°C. Reaction proceeds for 1–2 hours.

Advantages :

Anhydrous Method with Triethylamine

An alternative single-phase method uses:

-

Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF).

-

Base : Triethylamine (1.1–1.5 equivalents).

-

Procedure :

Workup :

-

Quench with aqueous NH₄OH.

-

Extract with organic solvent, dry over Na₂SO₄, and concentrate.

Yield : 70–81%, depending on purification efficiency.

Purification and Characterization

Column Chromatography

Recrystallization

Analytical Data

-

¹H NMR (CDCl₃) : δ 7.25 (d, 2H, ArH), 7.18 (d, 2H, ArH), 3.66 (s, 2H, CH₂N), 2.38 (s, 6H, N(CH₃)₂), 1.65 (m, 1H, cyclohexyl).

Optimization and Yield Considerations

Stoichiometric Ratios

Temperature Control

化学反応の分析

AH 8529 may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not well-documented. The major products formed from these reactions remain unspecified.

科学的研究の応用

Pharmacological Properties

AH-7921 is classified as a novel synthetic opioid. Its structure allows it to interact with the central nervous system (CNS), primarily as a μ-opioid receptor (MOR) agonist. Research indicates that it exhibits high affinity for both the MOR and κ-opioid receptor (KOR), with binding affinities reported at 60 nM and 34 nM, respectively .

In Vitro and In Vivo Studies

- Binding Affinity : In vitro studies have shown that AH-7921 has significant binding affinity to various opioid receptors, demonstrating its potential as an analgesic agent. For example, it was found to have a 4 nM affinity for the serotonin transporter (SERT), which is notably higher than many existing opioids .

- Analgesic Effects : In vivo tests conducted on rat models revealed that AH-7921 produced antinociceptive effects in pain models such as the acetic acid writhing test . This suggests its potential utility in pain management.

Therapeutic Potential

The compound's unique pharmacological profile positions it as a candidate for further research into opioid-based therapies. The ability to modulate pain pathways without the severe side effects associated with traditional opioids makes AH-7921 an interesting subject for drug development.

Radiotracer Development

Recent studies have explored the use of AH-7921 derivatives in positron emission tomography (PET) imaging. The 3,4-dichloro-N-(1-(dimethylamino)cyclohexyl)methyl benzamide scaffold has been investigated for its utility as a template for developing radiotracers that can visualize opioid receptor occupancy in vivo, potentially aiding in the assessment of opioid therapies .

Case Studies and Research Findings

Several case studies highlight the implications of AH-7921 in clinical and forensic settings:

- Clinical Implications : A study reported on the misuse of AH-7921, emphasizing its high potency and risks associated with illicit use. The compound has been linked to severe toxicity and overdose cases, raising concerns about its safety profile when used outside controlled medical environments .

- Forensic Analysis : Analytical reports have documented instances of AH-7921 being identified in toxicology screenings related to overdose cases. This underscores the need for ongoing monitoring and regulation of synthetic opioids due to their potential for abuse and adverse health outcomes .

作用機序

AH 8529 がその効果を発揮する正確なメカニズムは、まだわかっていない。その分子標的と経路を解明するには、さらなる研究が必要である。

6. 類似化合物の比較

This compound の独自性は、その構造上の特徴にある。残念ながら、特定の類似化合物は、入手可能なデータには明示的に記載されていない。

類似化合物との比較

Structural Analogues

AH-7921 belongs to the aroyl amide class of synthetic opioids. Key structural analogues include:

Key Observations :

- Chlorine substitution position (3,4 vs. 4) and N-alkylation significantly alter receptor binding and potency.

- The dimethylamino-cyclohexylmethyl group in AH-7921 and U-47700 is critical for μ-opioid activity, but U-47700’s N-methylation enhances potency .

Pharmacological and Behavioral Effects

- AH-7921 vs. Morphine: AH-7921 is less potent than morphine in antinociceptive assays (ED50 = 3.5 mg/kg vs. morphine’s ED50 = 1.2 mg/kg) but exhibits similar discriminative stimulus effects in rats .

- AH-7921 vs. U-47700 : U-47700 is ~7x more potent than AH-7921 due to its 3,4-dichloro substitution and N-methyl group, which improve lipid solubility and receptor binding .

- Metabolic Stability : AH-7921 undergoes hepatic N-demethylation, producing inactive metabolites, whereas U-47700’s metabolites retain partial activity, prolonging its effects .

Legal and Regulatory Status

生物活性

4-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide, also known as AH-7921, is a synthetic compound that belongs to the class of benzamides and exhibits significant biological activity primarily as an opioid receptor modulator. This article provides a detailed examination of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C_{16}H_{22}ClN_{2}O

- Molar Mass : Approximately 294.82 g/mol

- Structural Features : The compound features a benzamide backbone with a chloro group and a dimethylamino cyclohexyl moiety, which contributes to its pharmacological properties.

4-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide has been characterized for its low-to-moderate affinity for opioid receptors, particularly the mu (MOR) and delta (DOR) opioid receptors. Studies indicate that it may exhibit polypharmacology by interacting with multiple receptor types beyond opioid receptors, including serotonin and norepinephrine systems. This interaction profile suggests potential analgesic properties similar to other synthetic opioids but with distinct effects due to its unique structure.

Opioid Receptor Interaction

Research indicates that 4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide interacts with both mu and delta opioid receptors. The binding affinities for these receptors have been reported as follows:

| Receptor Type | Binding Affinity (nM) |

|---|---|

| Mu Opioid Receptor (MOR) | ~60 |

| Delta Opioid Receptor (DOR) | ~120 |

| Kappa Opioid Receptor (KOR) | ~34 |

These values suggest that the compound may provide analgesic effects while potentially reducing some side effects typically associated with traditional opioids.

Analgesic Properties

In vitro studies have demonstrated that 4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide exhibits significant antinociceptive activity. For instance, it has shown effectiveness in various pain models, such as the acetic acid writhing test in rodents, indicating its potential utility in pain management strategies.

Case Study 1: Toxicity and Fatalities

A notable case involved the first reported fatality associated with a related synthetic opioid (U-47700), which shares structural similarities with 4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide. This incident highlighted the potential risks associated with synthetic opioids, emphasizing the need for further research into their safety profiles and therapeutic applications .

Case Study 2: Pharmacological Characterization

In a study focusing on the pharmacological characterization of low-to-moderate affinity opioids, 4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide was evaluated alongside other compounds. The results indicated that while it exhibited analgesic properties, there were also concerns regarding its toxicity profile when compared to established opioids .

Q & A

Q. What synthetic methodologies are employed for AH-7921, and how can purity be validated?

AH-7921 is synthesized via an N-alkylation reaction between 3,4-dichlorobenzoyl chloride and 1-(dimethylamino)cyclohexylmethanamine. Key steps include refluxing in anhydrous solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to facilitate coupling . Purity validation requires orthogonal methods:

Q. How is AH-7921 structurally characterized, and what spectroscopic markers are critical?

Key spectroscopic features include:

- IR : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹).

- ¹H NMR : Doublets for dichlorophenyl protons (δ 7.4–7.6 ppm), dimethylamino singlet (δ 2.2 ppm), and cyclohexyl multiplet (δ 1.2–2.0 ppm) .

- LC-MS/MS : Fragmentation patterns (e.g., loss of dimethylamino group, m/z 58) for forensic identification .

Q. What are the primary pharmacological targets of AH-7921?

AH-7921 is a μ-opioid receptor (MOR) agonist with selectivity over κ-opioid receptors (KOR). Binding assays using transfected HEK-293 cells show IC₅₀ values of 30–100 nM for MOR, comparable to morphine. Functional activity is confirmed via cAMP inhibition and [³⁵S]GTPγS binding assays .

Advanced Research Questions

Q. What in vivo models are appropriate for studying AH-7921’s pharmacokinetics and toxicity?

- Rodent models : Rats administered 1–10 mg/kg (IV/SC) show rapid brain penetration (Tₘₐₓ = 15–30 min) and dose-dependent respiratory depression. Plasma half-life ranges 2–4 hours .

- Metabolic studies : Liver microsomes (human/rat) reveal CYP3A4-mediated N-demethylation as the primary metabolic pathway. Metabolites (e.g., nor-AH-7921) are identified via LC-HRMS .

Q. How can discrepancies in reported MOR binding affinities be resolved?

Variability arises from assay conditions:

- Radioligand choice : [³H]DAMGO vs. [³H]naloxone alters IC₅₀ values.

- Cell lines : Differences in receptor density (e.g., CHO vs. HEK-293).

- Standardize protocols using reference agonists (e.g., morphine) and validate with functional assays (e.g., β-arrestin recruitment) .

Q. What analytical techniques optimize detection of AH-7921 in biological matrices?

Q. How do structural modifications of AH-7921 influence opioid activity?

SAR studies highlight:

- Chlorination : 3,4-dichloro substitution enhances MOR affinity vs. mono-chloro analogs.

- Cyclohexylmethyl chain : Rigidity improves binding pocket fit vs. flexible alkyl chains.

- Dimethylamino group : Critical for receptor interaction; replacement with piperidine reduces potency .

Contradiction Analysis and Experimental Design

Q. How should researchers address conflicting data on AH-7921’s abuse liability?

- Behavioral assays : Compare self-administration rates in rats vs. conditioned place preference (CPP). Discrepancies may reflect route-dependent pharmacokinetics (IV vs. oral) .

- Clinical reports : Correlate postmortem concentrations (e.g., 0.5–2 mg/L in fatalities) with animal toxicity data to refine risk assessments .

Q. What controls are essential in receptor selectivity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。